

Application Note: Capillary Electrophoresis for the Separation of Sofosbuvir Diastereomers

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Compound of Interest

Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809

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Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of hepatitis C. It is a nucleotide analog prodrug that is administered as a mixture of two diastereomers, (SP) and (RP). Although both diastereomers are converted to the same active triphosphate form in vivo, they may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to separate and quantify these diastereomers is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note presents a detailed protocol for the separation of Sofosbuvir diastereomers using capillary electrophoresis (CE), a high-resolution separation technique well-suited for chiral separations. The method described herein utilizes sulfated cyclodextrins as chiral selectors to achieve baseline separation of the diastereomeric pair.

Principle

Capillary electrophoresis separates charged molecules in a narrow-bore capillary under the influence of a high electric field. The separation of chiral compounds, such as the diastereomers of Sofosbuvir, is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, in this case, a sulfated cyclodextrin, forms transient diastereomeric complexes with the Sofosbuvir diastereomers. The differing stability and mobility of these complexes lead to different migration times, enabling their separation. Anionic cyclodextrins, such as sulfated cyclodextrins, have been shown to be effective for the resolution of nucleoside phosphoramidate diastereoisomers.^{[1][2]}

Experimental Protocols

This section provides a detailed methodology for the separation of Sofosbuvir diastereomers by capillary electrophoresis.

1. Instrumentation and Materials

- Capillary Electrophoresis System: A standard CE system equipped with a diode array detector (DAD) or a UV detector is required.
- Fused-Silica Capillary: Uncoated fused-silica capillary, 50 μm internal diameter, with an effective length of 40 cm and a total length of 50 cm.
- Reagents:
 - Sofosbuvir reference standard (mixture of diastereomers)
 - Sulfated- β -cyclodextrin (S- β -CD)
 - Sodium phosphate monobasic
 - Phosphoric acid
 - Sodium hydroxide
 - Methanol (HPLC grade)
 - Deionized water (18.2 M Ω ·cm)
- Software: Data acquisition and analysis software compatible with the CE system.

2. Preparation of Solutions

- Background Electrolyte (BGE):
 - Option 1 (pH 2.5): Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to

2.5 with phosphoric acid. Add sulfated- β -cyclodextrin to the final desired concentration (e.g., 10 mM). Filter the BGE through a 0.45 μ m syringe filter before use.

- Option 2 (pH 6.2): Prepare a 100 mM sodium phosphate buffer as described above and adjust the pH to 6.2 with sodium hydroxide. Add sulfated- β -cyclodextrin to the final desired concentration (e.g., 10 mM). Filter the BGE through a 0.45 μ m syringe filter.
- Sample Solution:
 - Prepare a stock solution of Sofosbuvir reference standard in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution with deionized water or BGE to a final concentration of 100 μ g/mL.

3. Capillary Conditioning

Before the first use, and daily, condition the new capillary by flushing sequentially with:

- 1 M Sodium hydroxide (20 minutes)
- Deionized water (10 minutes)
- Background electrolyte (30 minutes)

Between runs, flush the capillary with the background electrolyte for 2-3 minutes to ensure reproducibility.

4. Capillary Electrophoresis Method

- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Applied Voltage: 25 kV (normal polarity, anode at the inlet).
- Capillary Temperature: 25 °C.
- Detection: UV detection at 260 nm.
- Run Time: Approximately 15 minutes.

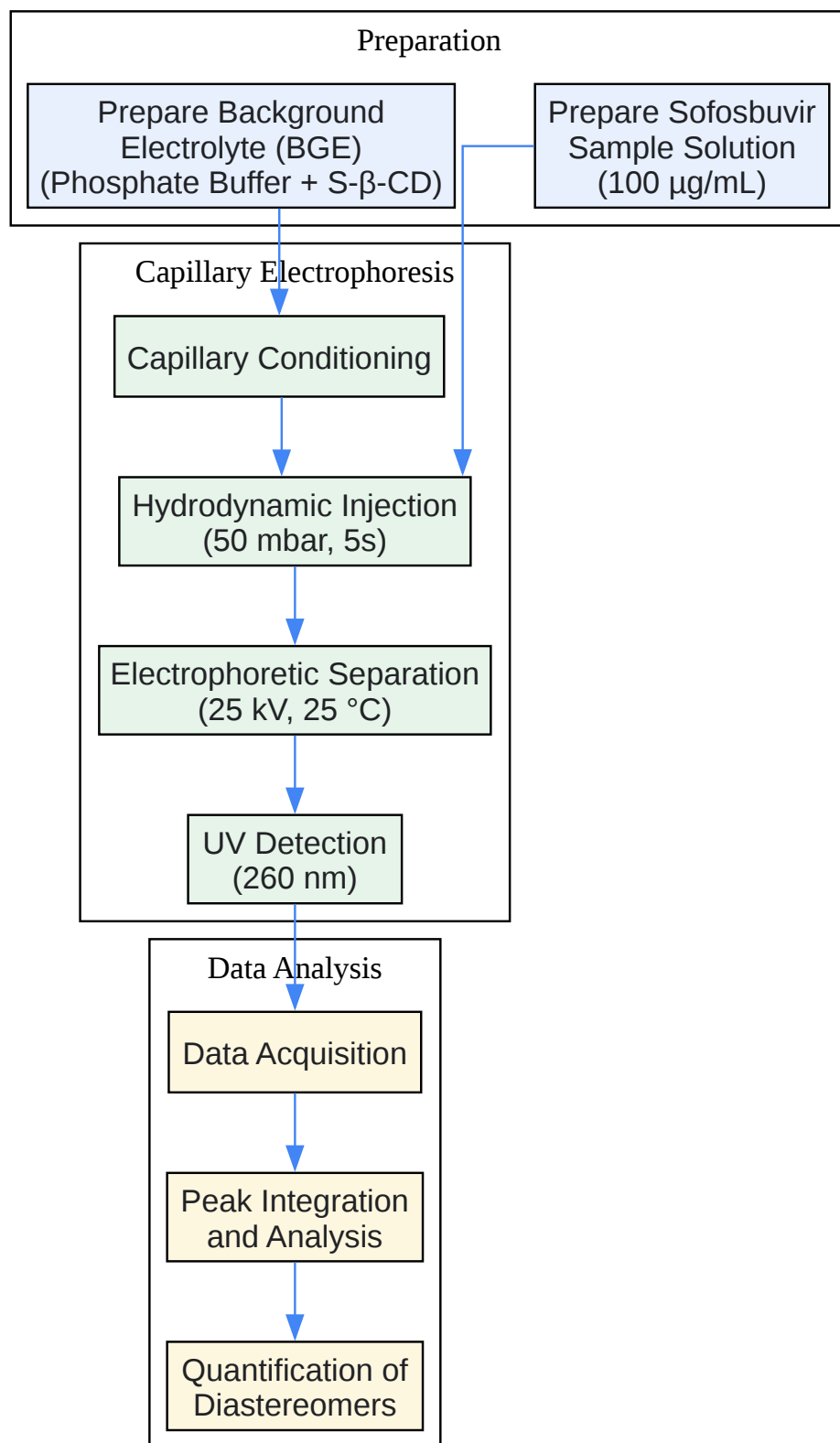
Data Presentation

The following table summarizes the expected quantitative data for the separation of Sofosbuvir diastereomers based on the described protocol. The values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

Parameter	Diastereomer 1 (e.g., SP)	Diastereomer 2 (e.g., RP)
Migration Time (min)	~ 8.5	~ 9.2
Resolution (Rs)	≥ 1.5	≥ 1.5
Peak Area Ratio (%)	~ 50	~ 50
Theoretical Plates (N)	> 100,000	> 100,000

Visualizations

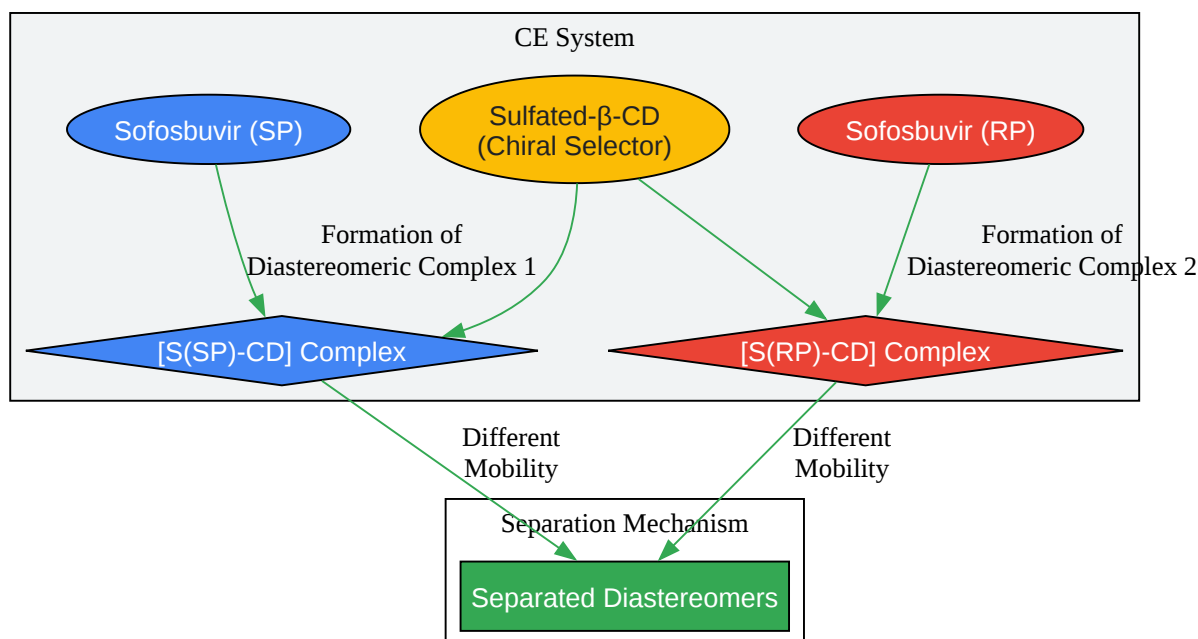
Experimental Workflow Diagram



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Caption: Workflow for the CE separation of Sofosbuvir diastereomers.

Signaling Pathway of Chiral Separation



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Caption: Mechanism of chiral separation of Sofosbuvir diastereomers.

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References

- 1. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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